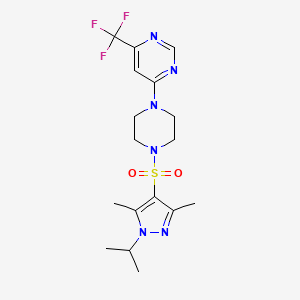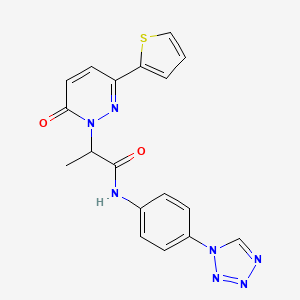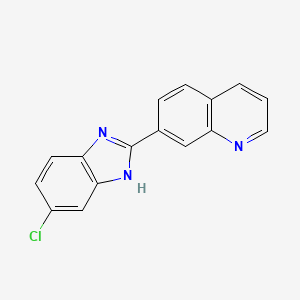![molecular formula C7H14O B2501861 [1-(Propan-2-yl)cyclopropyl]méthanol CAS No. 1502415-85-1](/img/structure/B2501861.png)
[1-(Propan-2-yl)cyclopropyl]méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Propan-2-yl)cyclopropyl]methanol: is an organic compound with the molecular formula C7H14O It is a cyclopropyl derivative where a methanol group is attached to a cyclopropane ring substituted with an isopropyl group
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Propan-2-yl)cyclopropyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl groups on biological systems. It may serve as a model compound for understanding the behavior of cyclopropyl-containing molecules in biological environments.
Medicine: In medicinal chemistry, [1-(Propan-2-yl)cyclopropyl]methanol is explored for its potential therapeutic properties. Its derivatives may exhibit biological activity that could be harnessed for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)cyclopropyl]methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of isopropylcyclopropane with formaldehyde in the presence of a catalyst to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of [1-(Propan-2-yl)cyclopropyl]methanol may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Propan-2-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of cyclopropyl derivatives with reduced functional groups, such as alcohols or hydrocarbons.
Substitution: The hydroxyl group in [1-(Propan-2-yl)cyclopropyl]methanol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Cyclopropyl alcohols or hydrocarbons.
Substitution: Cyclopropyl halides or other substituted derivatives.
Mécanisme D'action
The mechanism by which [1-(Propan-2-yl)cyclopropyl]methanol exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The methanol group may participate in hydrogen bonding or other interactions that modulate the compound’s activity.
Comparaison Avec Des Composés Similaires
Cyclopropylmethanol: Similar structure but lacks the isopropyl group.
Isopropylcyclopropane: Similar structure but lacks the methanol group.
Cyclopropanemethanol: Another cyclopropyl derivative with different substituents.
Uniqueness: [1-(Propan-2-yl)cyclopropyl]methanol is unique due to the presence of both the isopropyl and methanol groups on the cyclopropane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(1-propan-2-ylcyclopropyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)7(5-8)3-4-7/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDQNNRXSNYVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methoxy-1-methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2501778.png)



![N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2501782.png)
![3-(phenylsulfanyl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}propan-1-one](/img/structure/B2501784.png)




![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2501794.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2501797.png)
![2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2501798.png)

